Arachidic acid
Overview
Description
It is a minor constituent of various natural oils, including peanut oil, corn oil, cocoa butter, and cupuaçu butter . The name “arachidic” is derived from the Latin word “arachis,” meaning peanut. This compound is typically found in small quantities in these oils and is known for its white crystalline solid appearance .
Mechanism of Action
Target of Action
Arachidic acid, also known as Arachidonic acid (AA), is a polyunsaturated omega-6 fatty acid . It interacts with several targets in the human body, including:
- Peroxisome proliferator-activated receptor alpha (PPARα)
- Bile acid receptor
- Retinoic acid receptor RXR-alpha
- Prostaglandin G/H synthase 1
- 14 kDa fatty acid-binding protein
These targets play crucial roles in various physiological processes, such as cell growth and repair, inflammation, and energy metabolism .
Mode of Action
This compound interacts with its targets to initiate various biochemical reactions. For instance, it acts as a ligand for the bile acid receptor . It also plays a role in the synthesis of prostaglandins, thromboxanes, and leukotrienes . These interactions lead to changes in cellular functions and physiological responses.
Biochemical Pathways
This compound is involved in several biochemical pathways. It is a precursor in the biosynthesis of eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes . These compounds are synthesized through the cyclooxygenase pathway, lipoxygenase pathway, and cytochrome P450 pathway . The resulting eicosanoids function as crucial bioactive lipids, playing diverse roles in pro-inflammatory, anti-inflammatory, and resolving phases of injury .
Pharmacokinetics
It is known that this compound is found in animal and human fat as well as in the liver, brain, and glandular organs . It is formed by the synthesis from dietary linoleic acid .
Result of Action
The action of this compound results in various molecular and cellular effects. It contributes to cell membrane structure and participates in the synthesis of eicosanoids, which have numerous roles in physiology as signaling molecules . It also plays an essential role in physiological homeostases, such as repair and growth of cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of CO2 can affect its antibacterial activity . Additionally, dietary intake and other lifestyle factors may impact the levels of this compound and its metabolites in the body .
Biochemical Analysis
Biochemical Properties
Arachidic acid plays a crucial role in biochemical reactions. It is involved in the production of detergents, photographic materials, and lubricants . It can be formed by the hydrogenation of arachidonic acid . Reduction of this compound yields arachidyl alcohol .
Cellular Effects
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For example, it can be formed by the hydrogenation of arachidonic acid . Reduction of this compound yields arachidyl alcohol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, supplementation with this compound doses as low as 80 mg/d increased the content of this compound in different blood fractions .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, in a study on hyperglycaemic rats, a 200 mg/kg dose of this compound induced a significant anti-nociceptive effect and increased the pain threshold by approximately 30% compared with the control .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a precursor in the formation of leukotrienes, prostaglandins, and thromboxanes . Together with omega-3 fatty acids and other omega-6 fatty acids, this compound provides energy for body functions, contributes to cell membrane structure, and participates in the synthesis of eicosanoids, which have numerous roles in physiology as signaling molecules .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is a polyunsaturated fatty acid present in the phospholipids of membranes of the body’s cells, and is abundant in the brain, muscles, and liver .
Subcellular Localization
The subcellular localization of this compound is primarily within the cell membrane. It is a major constituent of the phospholipids of cell membranes, particularly in animals . Therefore, it is localized within the lipid bilayer of the cell membrane, contributing to the fluidity and flexibility of the membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: Arachidic acid can be synthesized through the hydrogenation of arachidonic acid. This process involves the addition of hydrogen to the double bonds of arachidonic acid, converting it into the saturated form, this compound . The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature conditions.
Industrial Production Methods: Industrially, this compound is often obtained as a byproduct during the extraction and processing of peanut oil and other vegetable oils. The oil is subjected to various refining processes, including degumming, neutralization, bleaching, and deodorization, to isolate and purify the fatty acids, including this compound .
Chemical Reactions Analysis
Types of Reactions: Arachidic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to produce various oxidation products, such as ketones and alcohols.
Reduction: Reduction of this compound yields arachidyl alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Esterification: Sulfuric acid or hydrochloric acid can be used as catalysts for esterification reactions.
Major Products:
Oxidation: Ketones and alcohols.
Reduction: Arachidyl alcohol.
Esterification: Arachidates (esters of this compound).
Scientific Research Applications
Arachidic acid has several scientific research applications across various fields:
Biology: this compound is studied for its role in cell membrane structure and function.
Industry: this compound is used in the production of detergents, photographic materials, and lubricants.
Comparison with Similar Compounds
Arachidic acid is often compared with other long-chain fatty acids, such as:
Behenic Acid: A saturated fatty acid with a 22-carbon chain. It is similar to this compound but has a longer carbon chain.
Lignoceric Acid: Another saturated fatty acid with a 24-carbon chain. It is also similar to this compound but with an even longer carbon chain.
Arachidonic Acid: A polyunsaturated fatty acid with a 20-carbon chain and four double bonds.
This compound is unique due to its specific chain length and saturation, which contribute to its distinct physical and chemical properties.
Properties
IUPAC Name |
icosanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOBVWXKNCXXDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13257-34-6 (hydrochloride salt), 18080-76-7 (potassium salt), 22302-43-8 (calcium salt), 2636-14-8 (barium salt), 57593-01-8 (magnesium salt), 94266-33-8 (ammonium salt), 13257-34-6 (sodium salt/solvate), 22302-43-8 (calcium arachinate salt/solvate) | |
Record name | Arachidic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1060134 | |
Record name | Eicosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid, Solid; [Merck Index] White crystalline flakes; [Alfa Aesar MSDS], Solid | |
Record name | Eicosanoic acid | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Arachidic acid | |
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URL | https://haz-map.com/Agents/11956 | |
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Record name | Arachidic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002212 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
328.00 °C. @ 760.00 mm Hg | |
Record name | Arachidic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002212 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
506-30-9 | |
Record name | Eicosanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=506-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Arachidic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arachidic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93983 | |
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Record name | Eicosanoic acid | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Eicosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Icosanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.302 | |
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Record name | ARACHIDIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQB8MJD4RB | |
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Record name | Arachidic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002212 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
75.4 °C | |
Record name | Arachidic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002212 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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